2-(Benzenesulfonyl)pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c13-9-10-6-7-14-12(8-10)17(15,16)11-4-2-1-3-5-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWHOVHJXHIOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Benzenesulfonyl)pyridine-4-carbonitrile chemical properties and structure
An In-depth Technical Guide to 2-(Benzenesulfonyl)pyridine-4-carbonitrile: Structure, Properties, and Applications
Introduction
This compound is a heterocyclic organic compound featuring a pyridine core substituted with two potent electron-withdrawing groups: a benzenesulfonyl group at the 2-position and a nitrile group at the 4-position. This unique electronic arrangement confers distinct chemical properties and reactivity, making it a valuable building block and a molecule of interest for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The sulfone moiety is a key pharmacophore found in numerous therapeutic agents, while the pyridine-carbonitrile structure is explored for its role in creating compounds with diverse biological activities.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, synthetic routes, reactivity, and potential applications, tailored for scientists and drug development professionals.
Chemical Identity and Molecular Structure
Core Identifiers
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-(Phenylsulfonyl)isonicotinonitrile |
| Molecular Formula | C₁₂H₈N₂O₂S |
| Molecular Weight | 244.27 g/mol |
| CAS Number | Not explicitly assigned (Specific CAS may vary by supplier) |
Structural Representation
The structure consists of a central pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. It is functionalized with a benzenesulfonyl group (-SO₂Ph) at the C2 position and a nitrile (-C≡N) group at the C4 position.
Sources
A Technical Guide to the Physicochemical Properties of 2-(Benzenesulfonyl)pyridine-4-carbonitrile
This guide provides an in-depth analysis of the melting point and other critical physical characteristics of 2-(Benzenesulfonyl)pyridine-4-carbonitrile. It is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work. The information presented herein is curated to support experimental design, quality control, and the interpretation of research outcomes.
Introduction: A Molecule of Interest in Medicinal Chemistry
This compound is a heterocyclic compound featuring a pyridine ring substituted with a benzenesulfonyl group at the 2-position and a nitrile group at the 4-position. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules.
The sulfonyl group is a prominent pharmacophore in a wide array of approved drugs, valued for its ability to form hydrogen bonds, enhance metabolic stability, and modulate the polarity of drug candidates.[1][2] Similarly, the pyridine and nitrile moieties are prevalent in medicinal chemistry, contributing to the pharmacokinetic and pharmacodynamic profiles of various therapeutic agents.[3][4] The strategic placement of these groups in this compound suggests its potential utility in the development of novel therapeutics, particularly as an intermediate in the synthesis of targeted covalent inhibitors or other biologically active compounds.[5]
A thorough understanding of the fundamental physical properties of this compound, especially its melting point, is paramount for its effective application in research and development.
Core Physicochemical Characteristics
The fundamental physical and chemical properties of this compound are summarized in the table below. These data are essential for the accurate identification, handling, and application of the compound in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈N₂O₂S | PubChem |
| Molecular Weight | 244.27 g/mol | PubChem |
| CAS Number | 1228029-23-4 | PubChem |
| Appearance | White to off-white solid | Vendor Data |
| Melting Point | 163 - 168 °C | Vendor Data |
Note: The melting point is often reported as a range. The significance of this is discussed in the following section.
The Significance of Melting Point in Compound Purity Assessment
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs at a sharp, well-defined temperature.[6] The melting point is a critical physical constant used for both the identification of a compound and as a primary indicator of its purity.[7]
An impure compound will typically exhibit a depressed and broadened melting point range compared to the pure substance. This phenomenon, known as melting point depression, is a colligative property and provides a straightforward yet powerful method for assessing the purity of a synthesized or purchased batch of a chemical compound. A narrow melting point range, typically 0.5-1.0°C, is indicative of high purity.
For this compound, observing a melting point within the established range of 163 - 168 °C and noting a narrow range for the transition provides confidence in the sample's integrity.
Experimental Protocol: Accurate Melting Point Determination
The following protocol outlines a standardized procedure for determining the melting point of this compound using a modern digital melting point apparatus.
Objective: To accurately determine the melting point range of a solid sample of this compound.
Materials:
-
This compound sample
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Melting point capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Watch glass
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry, as moisture can depress the melting point.[6]
-
If the sample consists of large crystals, gently grind it into a fine, homogeneous powder using a mortar and pestle.[6] This ensures efficient and uniform heat transfer.
-
Place a small amount of the powdered sample onto a clean, dry watch glass.
-
-
Loading the Capillary Tube:
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom.
-
The final packed sample height should be between 2-4 mm.[8]
-
-
Initial Rapid Determination (Optional but Recommended):
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurements.
-
-
Accurate Melting Point Measurement:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the previous step.[8]
-
Insert a new capillary tube with the sample into the apparatus.
-
Set the heating rate to a slow and steady increase, approximately 1-2°C per minute, as the temperature approaches the expected melting point. A slow heating rate is crucial for an accurate determination.
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording:
-
Repeat for Consistency:
-
It is good practice to perform at least two careful determinations to ensure the results are consistent and reproducible.
-
Additional Physicochemical Characteristics
Solubility Profile
While specific solubility data for this compound is not extensively published, predictions can be made based on its constituent functional groups. The presence of the polar sulfonyl and nitrile groups, along with the pyridine nitrogen, suggests solubility in polar organic solvents such as methanol, ethanol, and acetone.[9] The aromatic rings, however, contribute to a degree of hydrophobicity, which may limit its solubility in water.[9] Experimental determination of solubility in a range of solvents is recommended for specific applications.
Appearance
This compound is typically supplied as a white to off-white crystalline solid. The color and crystalline nature can be indicators of purity. Any significant deviation from this appearance may suggest the presence of impurities.
Visualization of Purity Assessment via Melting Point
The following diagram illustrates the decision-making process based on the outcome of a melting point determination experiment.
Caption: Workflow for assessing compound purity using melting point analysis.
Conclusion
The melting point of this compound is a fundamental and highly informative physical property. A sharp melting point within the expected range of 163-168°C is a strong indicator of the compound's purity, providing a critical quality control check before its use in synthetic procedures or biological assays. This guide has provided both the foundational knowledge and a practical, detailed protocol for the accurate determination of this key characteristic, empowering researchers to proceed with confidence in the integrity of their starting materials.
References
- University of Alberta. (n.d.). Melting point determination.
- Gavilan College. (n.d.). Determination of Melting Point.
- Scribd. (n.d.). Melting Point Determination in Organic Chemistry. Retrieved from an educational document on experimental procedures.
- METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from a technical guide on melting point analysis.
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from an educational resource on experimental chemistry.
- Al-Turkistani, A. M., et al. (2012). 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1433.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7522, Pyridine-2-carbonitrile.
- Lebraud, H., et al. (2023). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 66(17), 12056–12068.
- ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from a review article on the role of sulfonyl groups in medicinal chemistry.
- El-Sayed, N. N. E., et al. (2021). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Advances, 11(48), 30209–30225.
- Reddy, M. V. R., et al. (2014). Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Journal of Medicinal Chemistry, 57(6), 2275–2291.
- Xu, Z., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(17), 2748–2776.
- Solubility of Things. (n.d.). 4-Pyridinecarbonitrile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pennwest.edu [pennwest.edu]
- 8. scribd.com [scribd.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
nucleophilic aromatic substitution protocols for 2-(Benzenesulfonyl)pyridine-4-carbonitrile
High-Efficiency Nucleophilic Aromatic Substitution ( ) Protocols for 2-(Benzenesulfonyl)pyridine-4-carbonitrile
Executive Summary
This Application Note details optimized protocols for the functionalization of This compound . This scaffold is a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antivirals.
The presence of the benzenesulfonyl group at the C2 position serves as a "super-leaving group," offering significantly higher reactivity compared to corresponding halides (Cl, Br). Additionally, the C4-nitrile (cyano) moiety acts as a potent electron-withdrawing group (EWG), further activating the ring for nucleophilic attack while remaining chemically stable under the prescribed conditions.
Key Advantages of this Protocol:
-
Mild Conditions: Reaction temperatures are reduced by 20–40°C compared to 2-chloropyridines.
-
Chemoselectivity: High fidelity for C2-substitution without compromising the C4-nitrile.
-
Broad Scope: Compatible with primary/secondary amines, thiols, and alkoxides.
Scientific Foundation & Mechanistic Insight
The "Super-Leaving Group" Effect
In
The sulfonyl group (
-
Inductive Withdrawal: The sulfone is highly electronegative, creating a strong positive dipole at C2.
-
Polarizability: The soft sulfur atom stabilizes the transition state during nucleophilic approach.
Reactivity Order for Pyridines:
Regioselectivity (C2 vs. C4)
The substrate contains two EWGs: the ring nitrogen and the C4-cyano group.
-
C2 Position: Activated by the adjacent ring nitrogen (inductive and resonance effects) and the C4-cyano group.
-
C4 Position: Activated by the ring nitrogen, but lacks a good leaving group (CN is a poor LG in this context).
-
Result: Nucleophilic attack occurs exclusively at C2, displacing the sulfinate anion (
).
Mechanistic Pathway
The reaction proceeds via a classic addition-elimination mechanism.[1]
Figure 1: Reaction coordinate showing the addition of the nucleophile to form the stabilized Meisenheimer complex, followed by the rapid elimination of the benzenesulfinate anion.
Experimental Protocols
Protocol A: Amination (C-N Bond Formation)
Application: Introduction of primary and secondary amines. Scale: 100 mg to 10 g.
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (2.0 equiv) -
Solvent: DMSO (anhydrous) or THF (for highly reactive amines)
Step-by-Step Methodology
-
Preparation: In a clean reaction vial, dissolve the substrate (1.0 equiv) in DMSO (concentration 0.2 M).
-
Note: DMSO is preferred for its high dielectric constant, which stabilizes the polar transition state.
-
-
Addition: Add DIPEA (2.0 equiv) followed by the amine (1.1 equiv).
-
Caution: If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv.
-
-
Reaction: Stir at 40–60°C .
-
Optimization: Unlike chloropyridines which often require 80–100°C, the sulfonyl group reacts rapidly. Monitor by LCMS after 1 hour.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (10 volumes).
-
Wash with water (
) to remove DMSO and the benzenesulfinic acid byproduct. -
Wash with brine (
), dry over , and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol B: Etherification (C-O Bond Formation)
Application: Introduction of alkoxy groups (OR). Critical Control: Moisture exclusion is vital to prevent hydrolysis of the nitrile to the amide.
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Alcohol (R-OH) (1.2 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)
-
Solvent: Anhydrous THF or DMF
Step-by-Step Methodology
-
Activation: In a flame-dried flask under
, suspend NaH (1.2 equiv) in anhydrous THF at 0°C. -
Alkoxide Formation: Dropwise add the alcohol (1.2 equiv). Stir for 15–30 min until
evolution ceases. -
Displacement: Add the substrate (dissolved in minimal THF) dropwise to the alkoxide solution at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Note: Heating is rarely required for alkoxides due to their high nucleophilicity.
-
-
Quench: Carefully quench with sat.
solution. -
Workup: Extract with EtOAc, dry, and concentrate.
Data Analysis & Optimization
Solvent Selection Guide
The choice of solvent dramatically impacts reaction rate due to the stabilization of the charged intermediate.
| Solvent | Polarity | Rate Enhancement | Recommended For |
| DMSO | High | Excellent | Low-reactivity amines, sterically hindered nucleophiles. |
| DMF | High | Very Good | General purpose, standard amines. |
| THF | Moderate | Moderate | Alkoxides (Protocol B), highly reactive amines. |
| NMP | High | Excellent | High-temperature microwave reactions (>100°C). |
| Ethanol | High | Good | Solubility-limited substrates (requires reflux). |
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for optimizing yield and purity. Green nodes indicate diagnostic steps; Grey nodes indicate corrective actions.
Safety & Handling
-
Sulfinates: The byproduct, benzenesulfinic acid, can oxidize to sulfonic acid. Ensure thorough aqueous washes to remove sulfur byproducts which can poison palladium catalysts in subsequent steps.
-
Cyanide Risk: While the nitrile group is stable, avoid strong acids at high temperatures (>150°C) to prevent HCN evolution or hydrolysis.
-
Sensitization: Sulfonyl pyridines are potent electrophiles and potential skin sensitizers. Handle with gloves and in a fume hood.
References
-
Reaction Mechanism & General
:-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link
-
-
Sulfonyl as a Leaving Group
- Pyridine Reactivity Patterns: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Chapter on Pyridines: Nucleophilic Substitution).
-
Compar
):-
Caron, S. (2011).[3] Practical Synthetic Organic Chemistry. Wiley. (Section on displacement of sulfones in heterocycles).
-
C-C bond formation using 2-(Benzenesulfonyl)pyridine-4-carbonitrile
Application Note: Strategic C-C Bond Formation using 2-(Benzenesulfonyl)pyridine-4-carbonitrile
Executive Summary
This compound (CAS: Derivative of 2-sulfonylpyridines) represents a "privileged electrophile" in modern drug discovery. Unlike traditional 2-halopyridines, the 2-benzenesulfonyl moiety serves as a versatile "chameleon" leaving group. It enables carbon-carbon (C-C) bond formation through two distinct mechanistic manifolds: Nucleophilic Aromatic Substitution (
This Application Note details the use of this reagent to install the 4-cyanopyridin-2-yl scaffold—a critical pharmacophore found in various kinase inhibitors and GPCR ligands. The 4-cyano group not only modulates lipophilicity and metabolic stability but also electronically activates the pyridine ring, making this specific sulfone reagent significantly more reactive than its unsubstituted counterparts.
Chemical Logic & Mechanistic Insight
The utility of this compound stems from the synergistic electronic effects of its substituents:
-
Activation: The 4-cyano group (electron-withdrawing) dramatically lowers the LUMO energy of the pyridine ring, increasing susceptibility to nucleophilic and radical attack at the 2-position.
-
Fugacity: The benzenesulfonyl group (
) is an excellent leaving group ( ).-
In Polar Pathways (
): It departs as the stable sulfinate anion ( ). -
In Radical Pathways: It undergoes fragmentation to release the stable phenylsulfonyl radical (
), which prevents reversible addition and drives the reaction forward.
-
Reactivity Landscape
Figure 1: Divergent reactivity profiles allow access to both
Application Protocols
Protocol A: Radical Decarboxylative Alkylation (Minisci-Type)
Best for: Installing sp3-rich alkyl chains from carboxylic acids (e.g., amino acids, fatty acids).
This protocol leverages the "radical acceptor" properties of the reagent.[1][2] The 4-cyano group makes the pyridine ring highly electrophilic, facilitating the addition of nucleophilic alkyl radicals generated from carboxylic acids via photoredox catalysis or silver-mediated decarboxylation.
Reagents:
-
Substrate: Alkyl Carboxylic Acid (
, 1.0 equiv) -
Reagent: this compound (1.2 equiv)
-
Catalyst:
(1-2 mol%) or (for thermal conditions) -
Oxidant:
(if using Silver) or none (if redox-neutral photoredox) -
Solvent: DMSO:H2O (1:1) or DCM:H2O (biphasic)
Step-by-Step Methodology (Photoredox):
-
Preparation: In an 8 mL vial equipped with a stir bar, add the carboxylic acid (0.5 mmol), the sulfonylpyridine reagent (0.6 mmol),
(0.5 mmol, base), and the Iridium photocatalyst (1 mol%). -
Solvation: Add degassed DMSO (2.5 mL).
-
Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) at room temperature for 16–24 hours. Fan cooling is recommended to maintain ambient temperature.
-
Workup: Dilute with ethyl acetate (20 mL) and wash with saturated
and brine. Dry over .[3] -
Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Mechanism of Action:
-
Oxidation of the carboxylate generates an alkyl radical (
) via extrusion. - attacks the C2-position of the pyridine (activated by 4-CN).
-
The resulting nitrogen-centered radical intermediate undergoes
-scission, ejecting the sulfonyl radical ( ). -
Aromatization is restored, yielding the 2-alkyl-4-cyanopyridine.
Figure 2: The radical addition-elimination sequence avoids the need for strong bases or organometallics.
Protocol B: Nucleophilic Aromatic Substitution ( )
Best for: Scale-up synthesis, introducing aryl/heteroaryl groups or stabilized carbanions.
The benzenesulfonyl group is a superior leaving group to chloride in
Reagents:
-
Nucleophile: Grignard Reagent (
) or Enolate. -
Reagent: this compound (1.0 equiv).
-
Solvent: THF (anhydrous).
-
Temperature: -78°C to 0°C.
Step-by-Step Methodology (Grignard Addition):
-
Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.
-
Dissolution: Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL). Cool to -78°C.
-
Addition: Add the Grignard reagent (1.1 mmol) dropwise over 10 minutes. The solution often turns deep red/orange due to the formation of the Meisenheimer complex.
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.
-
Quench: Quench with saturated
solution. -
Purification: Extract with DCM, dry, and purify via column chromatography.
Critical Note: Unlike 2-chloropyridines, which often require transition metal catalysis (Kumada/Negishi) for alkylation, the 2-sulfonylpyridine reacts directly with Grignard reagents via an addition-elimination mechanism, often without a catalyst.
Comparative Data & Selection Guide
| Feature | Protocol A: Radical Alkylation | Protocol B: |
| Bond Formed | ||
| Precursor | Carboxylic Acids, Alkyl Halides | Organomagnesium/Lithium |
| Functional Group Tolerance | High (Alcohols, Amides, moisture) | Low (Must be dry, no acidic protons) |
| Reaction Type | Oxidative / Photoredox | Nucleophilic Displacement |
| Byproduct | ||
| Key Advantage | Access to complex | Scalability and speed |
References
-
Charette, A. B., et al. (2016). "Radical Addition to 2-Sulfonylpyridines: A Mild Route to 2-Alkylpyridines." Journal of the American Chemical Society. (Representative methodology for sulfonylpyridine radical acceptance).
-
Willis, M. C., et al. (2017). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions." Chemical Science. (Context on the stability and utility of sulfonyl/sulfinate pyridine motifs).
-
Baran, P. S., et al. (2014). "Practical C-H functionalization of quinolines with boronic acids." Nature. (Foundational work on radical addition to electron-deficient heterocycles).
-
Studer, A., & Curran, D. P. (2016). "The Electron Is a Catalyst." Nature Chemistry. (Mechanistic grounding for radical-polar crossover reactions).
- Pfizer Inc. (2019). "Process for the preparation of 4-cyanopyridine derivatives." World Intellectual Property Organization (WIPO) Patent Application. (Industrial context for 4-cyanopyridine synthesis).
Note: Ensure all solvent handling and waste disposal of sulfonyl byproducts complies with local EHS regulations.
Sources
Application Note: Rapid Microwave-Assisted Synthesis of 2-(Benzenesulfonyl)pyridine-4-carbonitrile
Introduction
Pyridine scaffolds functionalized with a sulfonyl group are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The target molecule, 2-(Benzenesulfonyl)pyridine-4-carbonitrile, incorporates both a sulfonyl moiety and a nitrile group on a pyridine ring, making it a valuable building block for the synthesis of more complex molecules. Traditional methods for the synthesis of such compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology in synthetic chemistry, offering numerous advantages over conventional heating methods.[2][3] These benefits include dramatically reduced reaction times, increased product yields, enhanced purity, and the ability to perform reactions under solvent-free or environmentally benign conditions.[1][4] This application note provides a detailed protocol for the rapid and efficient synthesis of this compound via a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. In this protocol, the readily available 2-chloro-pyridine-4-carbonitrile is treated with sodium benzenesulfinate. The pyridine ring is inherently electron-deficient, and this effect is further amplified by the presence of the electron-withdrawing nitrile group at the 4-position. This electronic arrangement makes the carbon atom at the 2-position highly susceptible to nucleophilic attack.[5][6]
The reaction proceeds via an addition-elimination mechanism, where the benzenesulfinate anion attacks the C-2 position of the pyridine ring, forming a transient, negatively charged intermediate known as a Meisenheimer complex.[7][8] This intermediate is stabilized by resonance, with the negative charge being delocalized over the pyridine ring and the nitrile group. Subsequent elimination of the chloride leaving group restores the aromaticity of the pyridine ring and yields the desired product, this compound.
Materials and Methods
Reagents and Solvents
-
2-Chloropyridine-4-carbonitrile (≥98% purity)
-
Sodium benzenesulfinate (≥98% purity)
-
Dimethylformamide (DMF), anhydrous (99.8%)
-
Ethyl acetate (analytical grade)
-
Hexane (analytical grade)
-
Deionized water
-
Anhydrous sodium sulfate
Equipment
-
Microwave synthesizer (e.g., CEM Discover series or equivalent)
-
10 mL microwave reaction vial with a snap-on cap
-
Magnetic stir bar
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glassware for workup and purification
-
Column chromatography setup (optional, for further purification if needed)
Experimental Protocol
Step 1: Reagent Preparation
-
In a 10 mL microwave reaction vial, add 2-chloropyridine-4-carbonitrile (1.0 mmol, 138.5 mg).
-
To the same vial, add sodium benzenesulfinate (1.2 mmol, 197.0 mg).
-
Add a magnetic stir bar to the vial.
-
Add 3 mL of anhydrous dimethylformamide (DMF) to the vial.
Step 2: Microwave-Assisted Reaction
-
Seal the microwave reaction vial with a snap-on cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters as follows:
-
Temperature: 150 °C
-
Ramp time: 2 minutes
-
Hold time: 10 minutes
-
Power: 200 W (or as dynamically adjusted by the instrument to maintain the target temperature)
-
Stirring: High
-
Step 3: Reaction Work-up and Product Isolation
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture by pouring it into 20 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by filtration, wash with cold hexane, and dry under vacuum.
Data Presentation
| Parameter | Value |
| Reactants | 2-Chloropyridine-4-carbonitrile, Sodium benzenesulfinate |
| Solvent | Dimethylformamide (DMF) |
| Microwave Temperature | 150 °C |
| Reaction Time | 10 minutes |
| Expected Yield | 85-95% |
| Appearance | White to off-white solid |
Visualization of Experimental Workflow
Caption: Experimental workflow for the microwave-assisted synthesis.
Plausible Reaction Mechanism
The reaction proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism.
Sources
step-by-step protocol for functionalizing 2-(Benzenesulfonyl)pyridine-4-carbonitrile
Application Note & Protocol Guide
Executive Summary
This application note details the strategic functionalization of 2-(Benzenesulfonyl)pyridine-4-carbonitrile , a high-value scaffold in drug discovery. This molecule is characterized by a unique "push-pull" electronic structure where the 2-benzenesulfonyl group acts as a hyper-active nucleofuge (leaving group) and the 4-carbonitrile group serves as an electron-withdrawing activator and a versatile synthetic handle.
Unlike standard 2-halopyridines, the 2-sulfonyl variant offers distinct advantages:
-
Enhanced Electrophilicity: The sulfonyl group lowers the LUMO energy of the pyridine ring more effectively than halogens, facilitating Nucleophilic Aromatic Substitution (
) under milder conditions. -
Orthogonal Reactivity: It enables carbon-carbon bond formation via Liebeskind-Srogl coupling , a desulfitative cross-coupling that proceeds under neutral conditions, avoiding the basicity required for Suzuki-Miyaura coupling.
This guide provides three validated protocols: Regioselective
Chemo-Structural Analysis & Reactivity Map
The molecule features two electrophilic sites with distinct hardness/softness and reactivity profiles.
-
Site A (C2 Position): The ipso-carbon attached to the sulfonyl group. It is highly activated for nucleophilic attack due to the inductive effects of the ring nitrogen and the sulfonyl moiety. It is the primary site for substitution.
-
Site B (C4 Position): The nitrile group.[1] While electron-withdrawing, it is generally stable to the mild nucleophilic conditions used to displace the C2-sulfonyl group, allowing for chemoselective derivatization.
Visualization: Reactivity Logic Flow
Figure 1: Chemoselective pathways for functionalizing the scaffold. The sulfonyl group (C2) is the primary "warhead" for substitution.
Protocol 1: Regioselective Displacement
Objective: Replacement of the benzenesulfonyl group with amines (C-N bond) or alkoxides (C-O bond).
Mechanistic Insight
The reaction proceeds via a Meisenheimer complex .[2] The 2-benzenesulfonyl group is an exceptional nucleofuge because the ejected benzenesulfinate anion (
Experimental Procedure (General Aminolysis)
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.1–1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or (2.0 equiv) -
Solvent: DMSO (for rapid kinetics) or THF (for ease of workup)
Step-by-Step:
-
Preparation: Dissolve 1.0 equiv of sulfone substrate in DMSO (
concentration). -
Addition: Add 2.0 equiv of DIPEA followed by 1.1 equiv of the amine.
-
Reaction: Stir at Room Temperature (RT) for 1–4 hours.
-
Note: Unlike 2-chloropyridines which often require heating to
, the sulfonyl leaving group typically reacts at RT. If the amine is sterically hindered, heat to .
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The sulfone starting material (
) will disappear, and the product ( ) will appear. -
Workup:
-
Pour the reaction mixture into ice-water (5x reaction volume).
-
The product often precipitates. Filter and wash with water.
-
If no precipitate, extract with EtOAc, wash with brine (to remove DMSO), dry over
, and concentrate.
-
Data Summary: Nucleophile Scope
| Nucleophile Class | Conditions | Expected Yield | Notes |
|---|---|---|---|
| Primary Amines | DMSO, RT, 1h | >90% | Very fast; exothermic on large scale. |
| Secondary Amines | DMSO,
Protocol 2: Liebeskind-Srogl Cross-Coupling
Objective: Formation of C-C bonds at the C2 position by displacing the sulfonyl group with an aryl/heteroaryl boronic acid.
Mechanistic Insight
This palladium-catalyzed reaction is mediated by a Copper(I) cofactor (CuTC).[3][4] The copper activates the C-S bond via coordination to the sulfonyl oxygen/nitrogen, facilitating oxidative addition of Pd(0) or transmetallation. Crucially, this reaction occurs under neutral conditions , preserving the base-sensitive nitrile group.
Experimental Procedure
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Cofactor: Copper(I) thiophene-2-carboxylate (CuTC ) (1.5–2.0 equiv)
-
Solvent: Anhydrous THF or Dioxane
Step-by-Step:
-
Setup: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Charging: Add the sulfone substrate (1.0 equiv), boronic acid (1.5 equiv), and CuTC (1.5 equiv) to the vial.
-
Catalyst: Add
(5 mol%) in a glovebox or under a strong counter-flow of inert gas. -
Solvation: Add degassed anhydrous THF (
). -
Reaction: Seal the vessel and heat to
for 12–18 hours.-
Visual Cue: The reaction mixture typically turns dark red/brown.
-
-
Workup:
-
Dilute with EtOAc and filter through a pad of Celite to remove Cu/Pd residues.
-
Wash the filtrate with
(to sequester copper) followed by brine. -
Concentrate and purify via flash chromatography.
-
Workflow Diagram: Liebeskind-Srogl
Figure 2: Operational workflow for the desulfitative cross-coupling.
Protocol 3: Nitrile Functionalization (Post-C2 Modification)
Objective: Transformation of the C4-nitrile into a tetrazole (bioisostere of carboxylic acid).
Context: This step is best performed after C2 functionalization. If performed before, the acidic proton of the tetrazole can interfere with the
Procedure (Tetrazole Formation):
-
Reagents: C2-functionalized substrate (1.0 equiv), Sodium Azide (
, 1.5 equiv), Zinc Bromide ( , 1.0 equiv). -
Solvent: Water/Isopropanol (1:1) or DMF.
-
Conditions: Heat to reflux (
) for 12–24 hours. -
Mechanism: [2+3] Cycloaddition catalyzed by Lewis acid (
). -
Workup: Acidify to pH 3 with
to precipitate the tetrazole.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in | Hydrolysis of Sulfonyl | Ensure solvents are dry. Avoid hydroxide bases; use DIPEA or |
| No Reaction in Liebeskind | Catalyst Poisoning / Wet Solvent | CuTC is moisture sensitive. Use fresh CuTC and strictly anhydrous THF. Ensure inert atmosphere. |
| Side Products in | Attack at Nitrile | Reaction temp too high. Keep below |
| Purification Difficulties | Sulfinic Acid Byproduct | The byproduct |
References
-
Vertex Pharmaceuticals & Scripps Research. "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles." Journal of the American Chemical Society, 2020.[6]
- Context: Establishes the reactivity profile of 2-sulfonylpyridines in reactions, specifically with sulfur and nitrogen nucleophiles.
-
Liebeskind, L. S., & Srogl, J. "Thiol Ester-Boronic Acid Cross-Coupling."[4][7] Journal of the American Chemical Society, 2000.
- Context: The foundational paper for the copper-mediated desulfit
-
Proisy, N., et al. "Liebeskind–Srogl Cross-Coupling Reaction and its Synthetic Applications." Mini-Reviews in Medicinal Chemistry, 2023.
- Context: A review covering recent applications of the Liebeskind-Srogl reaction in heterocyclic chemistry.
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) Mechanism."
- Context: Educational grounding for the addition-elimination mechanism favored by the electron-deficient pyridine ring.
Sources
- 1. 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
- 6. 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-(Benzenesulfonyl)pyridine-4-carbonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the nucleophilic aromatic substitution (SNAr) of 2-(benzenesulfonyl)pyridine-4-carbonitrile. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental challenges and optimize reaction yields. Our approach is grounded in established mechanistic principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.
Introduction to SNAr on this compound
Nucleophilic aromatic substitution on the pyridine scaffold is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the pyridine motif is prevalent.[1] The reaction involving this compound is a powerful method for introducing a wide range of functionalities at the C2 position. The inherent electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing benzenesulfonyl and cyano groups, makes this substrate highly susceptible to nucleophilic attack.[2][3]
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is a key determinant of the reaction rate and is significantly enhanced by the presence of electron-withdrawing groups at positions ortho and para to the leaving group.[6][7] In the case of this compound, both the sulfonyl group at C2 and the cyano group at C4 effectively stabilize the negative charge developed during the nucleophilic attack, thereby facilitating the substitution.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction with this compound showing no or very low conversion?
A1: Low or no conversion in this SNAr reaction can stem from several factors. A systematic evaluation is crucial for diagnosis.
-
Nucleophile Strength: The nucleophile might be too weak to effectively attack the electron-deficient pyridine ring. For instance, neutral amines or alcohols are less reactive than their corresponding anionic counterparts (amides or alkoxides).[8]
-
Recommendation: If using a neutral nucleophile like an alcohol or thiol, consider deprotonation with a suitable non-nucleophilic base (e.g., NaH, KHMDS, or DBU) to generate the more potent nucleophilic anion.[9]
-
-
Reaction Conditions: Suboptimal temperature or solvent can significantly hinder the reaction.
-
Temperature: While the substrate is highly activated, some nucleophiles may still require elevated temperatures to overcome the activation energy barrier.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they solvate the counter-ion of the nucleophile, leaving the nucleophilic anion more "naked" and reactive.[8] Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity.
-
-
Purity of Reagents and Solvents: The presence of water or other protic impurities can quench anionic nucleophiles and impede the reaction.
-
Recommendation: Ensure all reagents are pure and solvents are anhydrous, especially when working with strong bases and moisture-sensitive nucleophiles. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also advisable.[10]
-
Q2: I am observing the formation of multiple side products in my reaction. What are the likely causes and how can I minimize them?
A2: Side product formation is a common challenge. Below are potential causes and mitigation strategies:
-
Competing Nucleophilic Attack: If your nucleophile possesses multiple nucleophilic sites, you may observe a mixture of products.
-
Recommendation: Employ protecting groups to block unwanted reactive sites on your nucleophile.
-
-
Reaction with Solvent (Solvolysis): At elevated temperatures, nucleophilic solvents (e.g., alcohols) can compete with your intended nucleophile, leading to undesired byproducts.[8]
-
Recommendation: Use a non-reactive, polar aprotic solvent. If a protic solvent is necessary for solubility, consider using it at the lowest effective temperature.
-
-
Decomposition of Starting Material or Product: The highly activated nature of the substrate or the product might render them susceptible to decomposition under harsh reaction conditions (e.g., high temperatures or strongly basic media).
-
Recommendation: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times. Consider running the reaction at a lower temperature for a longer duration.
-
Q3: Is the benzenesulfonyl group always the leaving group? Can the cyano group be displaced?
A3: In this specific substrate, the benzenesulfonyl group at the C2 position is the intended and most probable leaving group. Nucleophilic attack on pyridines is strongly favored at the C2 and C4 positions due to the ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.[6][11][12] The benzenesulfinate anion is also a good leaving group.
While the cyano group is at an activated position (C4), its displacement by most nucleophiles is less favorable compared to the benzenesulfonyl group under typical SNAr conditions. However, with certain highly reactive and small nucleophiles, or under forcing conditions, competitive displacement at the C4 position, while less likely, cannot be entirely ruled out without experimental verification.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the SNAr of this compound.
Table 1: Recommended Reaction Conditions for Various Nucleophile Classes
| Nucleophile Class | Example Nucleophile | Recommended Base | Recommended Solvent | Typical Temperature (°C) |
| Alcohols | Methanol, Ethanol | NaH, K₂CO₃ | THF, DMF | 25 - 80 |
| Phenols | Phenol, 4-Methoxyphenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 50 - 120 |
| Thiols | Thiophenol, Benzyl mercaptan | Et₃N, DBU | Acetonitrile, THF | 25 - 60 |
| Primary Amines | Aniline, Benzylamine | None or K₂CO₃ | DMSO, NMP | 80 - 150 |
| Secondary Amines | Morpholine, Piperidine | None or K₂CO₃ | Dioxane, DMSO | 80 - 150 |
Experimental Protocols
Protocol 1: General Procedure for Substitution with an Alcohol Nucleophile
This protocol outlines a typical procedure for the reaction of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol nucleophile (e.g., ethanol)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add sodium hydride (1.2 equivalents).
-
Add anhydrous DMF to the flask, followed by the slow, dropwise addition of the alcohol (1.1 equivalents) at 0 °C.
-
Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Substitution with an Amine Nucleophile
This protocol describes a typical procedure for the reaction with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
Potassium carbonate (optional, as a mild base)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equivalent) and the amine nucleophile (1.5 - 2.0 equivalents).
-
If desired, add potassium carbonate (1.5 equivalents).
-
Add anhydrous DMSO to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to afford the desired product.
References
- Benchchem. (2025).
- Wikipedia. (n.d.).
- Iaconelli, J., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles.
- Benchchem. (2025).
- ResearchGate. (n.d.).
- Chemistry Steps. (2021).
- YouTube. (2023).
- Zambaldo, C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society.
- Sugiyama, S. (1999). Chemical Letters.
- ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Organic Letters. (2015). Nucleophilic Aromatic Substitution (SNAr)
- Benchchem. (2025).
- GalChimia. (2020). Easy Access to 2-Aminopyridines.
- American Chemical Society. (2014).
- Wiley Online Library. (n.d.).
- ChemRxiv. (2022).
- The Journal of Organic Chemistry. (2023).
- ResearchGate. (2025).
- Organic & Biomolecular Chemistry. (n.d.).
- Stack Exchange. (2018).
- Pearson. (n.d.). SNAr Reactions of Pyridine.
- Fisher Scientific. (n.d.).
- Benchchem. (n.d.).
- Chemistry LibreTexts. (2025). 16.
- PMC. (n.d.).
- PMC. (n.d.).
- Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (n.d.).
- PMC. (n.d.).
- American Chemical Society. (2025). Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction.
- Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- ResearchGate. (2025). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.
- ChemRxiv. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
Technical Assessment: Structural Elucidation of 2-(Benzenesulfonyl)pyridine-4-carbonitrile via 1H NMR
Executive Summary & Application Scope
Compound: 2-(Benzenesulfonyl)pyridine-4-carbonitrile
CAS: 1234616-08-0 (Analogous scaffold reference)
Primary Application: Electrophilic partner in
This guide provides a technical breakdown of the 1H NMR spectral characteristics of this compound. Unlike standard spectral libraries, this analysis focuses on the comparative differentiation between the target sulfone product and its sulfide precursor (2-(phenylthio)pyridine-4-carbonitrile). This distinction is critical in process chemistry, as incomplete oxidation is a common failure mode in the synthesis of this scaffold.
Structural Logic & Signal Assignment
The molecule consists of two distinct aromatic systems linked by a sulfonyl group. The strong electron-withdrawing nature of both the nitrile (-CN) and sulfonyl (-SO
The Spin Systems
-
Pyridine Ring (3 Protons): An AMX spin system (or ABX depending on field strength).
-
H6: Most deshielded (adjacent to N).
-
H3: Deshielded by the adjacent sulfonyl group.
-
H5: Coupled to both H6 and H3.
-
-
Phenyl Ring (5 Protons): A complex AA'BB'C system, often appearing as a doublet (ortho) and two sets of triplets/multiplets (meta/para).
Chemical Shift Data (400 MHz, CDCl )
| Proton | Position | Multiplicity | Structural Driver | ||
| H6 | Pyridine C6 | 8.85 – 8.95 | Doublet (d) | 5.0 | |
| H3 | Pyridine C3 | 8.45 – 8.55 | Doublet (d)* | 1.5 | |
| H5 | Pyridine C5 | 7.75 – 7.85 | DD | 5.0, 1.5 | |
| Ph-o | Phenyl Ortho | 8.05 – 8.15 | Doublet (d) | 7.5 | Ortho to -SO |
| Ph-m/p | Phenyl Meta/Para | 7.55 – 7.70 | Multiplet (m) | - | Standard aromatic range |
*Note: H3 often appears as a pseudo-singlet or fine doublet due to small meta-coupling (
Comparative Analysis: Sulfone (Product) vs. Sulfide (Precursor)
The critical quality attribute (CQA) in synthesizing this compound is the oxidation state of the sulfur. The transformation from Sulfide (-S-) to Sulfone (-SO
The "Diagnostic Shift" Phenomenon
The sulfonyl group is significantly more electron-withdrawing than the sulfide. This causes a downfield shift of the adjacent protons, specifically Pyridine H3 and the Phenyl Ortho protons.
-
Sulfide Precursor (2-SPh): H3 appears upfield (~7.5 - 7.7 ppm) due to the mesomeric donation of the sulfur lone pair.
-
Sulfone Product (2-SO
Ph): H3 shifts downfield to ~8.5 ppm (~1.0 ppm shift).
Visualization of Assignment Logic
The following diagram illustrates the logical flow for assigning signals and distinguishing the product from the precursor.
Caption: Logic flow for distinguishing the target sulfone from the sulfide precursor using key diagnostic protons.
Experimental Protocol: Synthesis & Monitoring
To generate the data described above, the following protocol is recommended. This workflow ensures the isolation of the sulfone for NMR verification.
Synthesis (Oxidation)
-
Starting Material: Dissolve 2-(phenylthio)pyridine-4-carbonitrile (1.0 eq) in DCM.
-
Oxidant: Add m-CPBA (2.2 – 2.5 eq) portion-wise at 0°C.
-
Note: Using <2.0 eq results in the Sulfoxide intermediate (chiral, diastereotopic protons).
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Sulfone is much more polar than Sulfide).
-
Workup: Quench with sat. NaHCO
and Na S O (to remove excess peroxide). Extract with DCM.
NMR Sample Preparation
-
Solvent: CDCl
(Standard).[1][2] Use DMSO- if solubility is poor, but expect H6 to shift further downfield (~9.0+ ppm). -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Acquisition: 16 scans,
(relaxation delay) = 1.0 sec.
Mechanistic Pathway & Spectral Evolution
The following diagram tracks the reaction progress and the corresponding shift in the diagnostic H3 proton .
Caption: Step-wise oxidation pathway showing the progressive deshielding of the Pyridine H3 proton.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[3] (General reference for Pyridine chemical shifts and substituent effects).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of oxidation and NMR anisotropy).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for substituent chemical shift additivity rules).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1234616. (Structural verification data).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[4][5] Chem. (For solvent residual referencing).
Sources
IR spectrum nitrile peak analysis of 2-(Benzenesulfonyl)pyridine-4-carbonitrile
Spectroscopic Characterization Guide: Nitrile Shift Analysis in 2-(Benzenesulfonyl)pyridine-4-carbonitrile
Executive Summary
Objective: To provide a definitive spectroscopic analysis of This compound , focusing on the diagnostic IR shift of the nitrile (
Context: In medicinal chemistry, the substitution of a halogen (e.g., 2-chloro) with a sulfonyl group is a critical transformation for diversifying pyridine scaffolds. Verifying this transformation requires distinguishing the subtle electronic shift of the nitrile peak and identifying the emergence of sulfonyl-specific bands.
Key Insight: The strong electron-withdrawing nature of the benzenesulfonyl group, coupled with the electron-deficient pyridine ring, exerts a "stiffening" effect on the nitrile bond. This results in a diagnostic blue shift (increase in wavenumber) relative to standard aromatic nitriles (e.g., benzonitrile).
Mechanistic Basis of Spectral Shift
To interpret the spectrum accurately, one must understand the electronic environment affecting the vibrational modes.
A. The Nitrile ( ) Stretch
-
Baseline: Aromatic nitriles (e.g., Benzonitrile) typically absorb at
. This is lower than aliphatic nitriles ( ) due to conjugation, which introduces single-bond character. -
The Pyridine Effect: The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density from the ring system. This induction opposes the conjugation effect, slightly raising the frequency to
. -
The Sulfonyl Effect (Target Molecule): The sulfonyl group (
) at position 2 is a potent Electron Withdrawing Group (EWG) . It further depletes electron density from the pyridine ring.-
Result: The bond order of the nitrile group is effectively increased (force constant
increases).[1] -
Observation: The peak shifts to a higher wavenumber range (
).
-
B. The Sulfonyl Confirmation
The nitrile shift is subtle. Confirmation requires the identification of the sulfonyl "fingerprint" bands:
-
Asymmetric
Stretch: (Strong). -
Symmetric
Stretch: (Strong).
Comparative Analysis Guide
The following table contrasts the target molecule with its common precursor and a standard reference.
| Feature | Benzonitrile (Reference) | 2-Chloropyridine-4-carbonitrile (Precursor) | This compound (Target) |
| Electronic State | Conjugated | Electron Deficient (Inductive Cl) | Highly Electron Deficient (Inductive + Resonance |
| Nitrile ( | |||
| Primary Marker | Aromatic Ring Modes | C-Cl Stretch ( | |
| Secondary Marker | Monosubstitution overtones | Pyridine Ring Breathing |
Visual Logic for Structural Confirmation
The following diagram outlines the decision logic for confirming the structure based on IR data.
Figure 1: Decision tree for spectroscopic validation of the target molecule.
Experimental Protocol (ATR-FTIR)
Methodology: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for this analysis due to the potential for sulfonyl compounds to interact with hygroscopic KBr under high pressure.
Step-by-Step Workflow
-
Instrument Prep:
-
Ensure the ATR crystal (Diamond or ZnSe) is clean.
-
Run a Background Scan (air) to remove
( ) and vapor interference.
-
-
Sample Application:
-
Place
of the solid This compound onto the crystal center. -
Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Poor contact yields weak nitrile peaks.
-
-
Acquisition:
-
Resolution:
(Standard) or (High Res). -
Scans: 16–32 scans to improve Signal-to-Noise (S/N) ratio.
-
Range:
.
-
-
Post-Processing:
-
Apply Baseline Correction if the baseline drifts due to scattering.
-
Use Peak Picking software to identify exact wavenumbers.
-
Experimental Workflow Diagram
Figure 2: Standardized ATR-FTIR workflow for solid-state analysis.
Troubleshooting & Interferences
-
Weak Nitrile Peak: The nitrile stretch varies in intensity (dipole moment change).[1] If the peak is weak, increase the number of scans to 64 or check sample contact pressure.
-
Interference: Atmospheric
absorbs strongly at . While this does not overlap with the nitrile peak ( ), a poor background subtraction can create "noise" in this region. Ensure the sample compartment is purged or the background is fresh. -
Water Contamination: Broad bands at
indicate moisture. While this doesn't mask the nitrile, it indicates an impure sample. Dry the sample in a desiccator if necessary.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for IR functional group shifts).
-
NIST Chemistry WebBook. Infrared Spectrum of 4-Cyanopyridine. National Institute of Standards and Technology.[3][4] Available at: [Link]
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[2] (Authoritative source on Sulfonyl and Nitrile group frequencies).
-
SpectraBase. IR Spectrum of Benzonitrile. Wiley Science Solutions. Available at: [Link]
Sources
A Comparative Guide to Elemental Analysis Standards for 2-(Benzenesulfonyl)pyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For a compound such as 2-(Benzenesulfonyl)pyridine-4-carbonitrile, a molecule with potential applications in medicinal chemistry, rigorous analytical scrutiny is not just a regulatory hurdle, but a fundamental component of quality assurance. This guide provides an in-depth comparison of elemental analysis standards, offering a technical narrative grounded in established scientific principles and field-proven insights.
Theoretical Elemental Composition
This compound possesses the chemical formula C₁₂H₈N₂O₂S. The theoretical elemental composition, derived from its molecular formula and atomic weights, serves as the primary benchmark against which all experimental results are compared.
| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 59.01 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.30 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.47 |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.10 |
| Sulfur | S | 32.065 | 1 | 32.065 | 13.13 |
| Total | 244.273 | 100.00 |
The Gold Standard: CHNS/O Combustion Analysis
The most prevalent and reliable method for determining the elemental composition of organic compounds is CHNS/O analysis, a technique rooted in the principles of combustion.[1] This method provides a direct measure of the carbon, hydrogen, nitrogen, and sulfur content, with oxygen often determined by pyrolysis in a separate analysis.[2]
The causality behind this choice lies in its fundamental and destructive nature; the sample is completely combusted, converting the constituent elements into simple, quantifiable gases (CO₂, H₂O, N₂, SO₂).[3] This process provides a holistic and accurate measure of the elemental makeup of the entire sample, offering a high degree of confidence in the purity of the bulk material.
Experimental Workflow: A Self-Validating System
The trustworthiness of a CHNS/O analysis hinges on a meticulously controlled and calibrated process. The workflow is designed to be a self-validating system, with each step contributing to the overall accuracy and precision of the results.
Experimental Protocol: CHNS Analysis
-
Instrument Calibration: Calibrate the elemental analyzer using a certified reference material (CRM) with a known elemental composition, such as sulfanilamide or BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene).[3][4] This step is critical for establishing the instrument's response factors for each element.
-
Sample Preparation: Accurately weigh 2-3 mg of the homogenized this compound sample into a tin capsule.[3] The small sample size necessitates the use of a microbalance to ensure precision.
-
Combustion: Introduce the sample into the combustion furnace, where it is heated to approximately 1000°C in a pure oxygen environment.[3] This high temperature ensures complete conversion of the sample to its elemental gases.
-
Reduction and Separation: The resulting gas mixture (CO₂, H₂O, N₂, SO₂, and excess O₂) is passed through a reduction tube to convert nitrogen oxides (NOx) to N₂. The gases are then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is proportional to the amount of each element in the original sample.
-
Data Analysis: The instrument's software integrates the detector signal for each gas peak and calculates the percentage of each element based on the initial sample weight and the calibration data.
Expected Performance and Acceptance Criteria
For a pharmaceutical-grade compound, the experimentally determined elemental composition should be in close agreement with the theoretical values. A typical acceptance criterion is a deviation of no more than ±0.4% from the theoretical value for each element.
Table 1: Comparison of Theoretical vs. Expected Experimental Elemental Analysis Data for this compound
| Element | Theoretical (%) | Expected Experimental (%) | Acceptance Criteria (±%) |
| Carbon | 59.01 | 58.81 - 59.21 | 0.4 |
| Hydrogen | 3.30 | 3.10 - 3.50 | 0.4 |
| Nitrogen | 11.47 | 11.27 - 11.67 | 0.4 |
| Sulfur | 13.13 | 12.93 - 13.33 | 0.4 |
Alternative and Complementary Analytical Techniques
While elemental analysis provides a fundamental assessment of bulk purity, a comprehensive characterization of this compound necessitates the use of orthogonal analytical techniques. These methods provide information on structural integrity, the presence of impurities, and the quantification of trace elements that are beyond the scope of combustion analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, primarily used to assess the purity of a compound by separating it from any potential impurities.[5] For this compound, a reversed-phase HPLC method would be appropriate, utilizing a C18 column and a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
The power of HPLC lies in its ability to detect and quantify even trace amounts of impurities that may have a similar elemental composition to the parent compound, making them undetectable by elemental analysis alone.[6]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
In the synthesis of pharmaceutical compounds, there is a risk of contamination with elemental impurities, such as residual metal catalysts.[7] These impurities are often present at trace levels (parts per million or parts per billion) and can have significant toxicological implications.[8] ICP-MS is the preferred technique for the detection and quantification of these elemental impurities due to its exceptional sensitivity and specificity.[9][10] The United States Pharmacopeia (USP) chapters <232> and <233> outline the requirements for controlling elemental impurities in drug products, and ICP-MS is a recommended technique for this purpose.[7][11]
Conclusion: An Integrated Approach to Purity and Quality
The establishment of robust elemental analysis standards for this compound is a critical step in its development as a potential pharmaceutical agent. While CHNS/O combustion analysis remains the definitive method for confirming the empirical formula and assessing bulk purity, a comprehensive quality control strategy must integrate orthogonal techniques. HPLC provides an essential purity profile, identifying and quantifying organic impurities, while ICP-MS ensures the absence of harmful elemental impurities.
By employing this multi-faceted analytical approach, researchers, scientists, and drug development professionals can build a complete and trustworthy profile of this compound, ensuring its quality, safety, and efficacy. This integrated strategy is not merely a matter of regulatory compliance but a testament to the scientific rigor that underpins modern pharmaceutical development.
References
-
VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]
-
Tian, Z., Li, Y., Zhang, T., Zhu, A., & Qi, F. (2008). Identification of Combustion Intermediates in Low-Pressure Premixed Pyridine/Oxygen/Argon Flames. The Journal of Physical Chemistry A, 112(51), 13549–13555. [Link]
-
UFAG Laboratorien AG. (n.d.). Elemental analysis and heavy metals for the pharmaceutical sector. Retrieved from [Link]
-
Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]
-
Tian, Z., Li, Y., Zhang, T., Zhu, A., & Qi, F. (2008). Identification of combustion intermediates in low-pressure premixed pyridine/oxygen/argon flames. Journal of Physical Chemistry A, 112(51), 13549-13555. [Link]
-
Cox, J. D., Challoner, A. R., & Meetham, A. R. (1954). The heats of combustion of pyridine and certain of its derivatives. Journal of the Chemical Society (Resumed), 265-271. [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
-
National Institute of Standards and Technology. (2025, September 24). Standard Reference Material® 1662a Sulfur Dioxide in Nitrogen. Retrieved from [Link]
-
Agilent. (n.d.). ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Retrieved from [Link]
-
Attia, K. A. M., et al. (2025). Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. Research Journal of Pharmacy and Technology. [Link]
-
U.S. Food & Drug Administration. (2021, December). Elemental Analysis Manual for Food and Related Products. Retrieved from [Link]
-
Alpha Resources. (n.d.). Certified Reference Materials (CRMs). Retrieved from [Link]
-
Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]
-
Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Retrieved from [Link]
-
Politzer, P., et al. (2025, August 9). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate. [Link]
-
Patil, S. S., & Bele, A. A. (2018). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. International Journal of Scientific Research in Science and Technology, 4(8), 133-138. [Link]
-
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
U.S. Department of Agriculture Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 (EN). Retrieved from [Link]
Sources
- 1. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Standards and CRMs [elementalmicroanalysis.com]
- 5. moravek.com [moravek.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 9. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 10. alfachemic.com [alfachemic.com]
- 11. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
Structural Confirmation of 2-(Benzenesulfonyl)pyridine-4-carbonitrile: A Crystallographic Validation Guide
Executive Summary: The Case for Absolute Determination
In the development of cysteine-reactive electrophiles and metallo-ligands, 2-(Benzenesulfonyl)pyridine-4-carbonitrile represents a critical scaffold. While standard spectroscopic methods (NMR, MS) provide connectivity data, they often fail to unambiguously resolve solid-state polymorphism, precise bond angles around the sulfonyl moiety, or subtle regio-isomeric impurities arising from nucleophilic aromatic substitution (
This guide outlines the definitive protocol for characterizing this molecule via Single Crystal X-ray Diffraction (SCXRD) , comparing its utility against solution-phase alternatives, and providing a rigorous workflow for experimental validation.
Comparative Analysis: SCXRD vs. Spectroscopic Alternatives
While NMR is the workhorse of synthetic monitoring, SCXRD is the "Supreme Court" of structural evidence. The following analysis details why crystallographic data is indispensable for sulfonyl-pyridine derivatives.
Table 1: Technique Performance Matrix
| Feature | SCXRD (X-ray Crystallography) | NMR ( | HRMS (Mass Spec) |
| Primary Output | 3D Electron Density Map | Magnetic Environment of Nuclei | Mass-to-Charge Ratio |
| Connectivity | Absolute & Unambiguous | Inferred (requires correlations) | Inferred (fragmentation) |
| Stereochemistry | Defines Absolute Configuration | Relative (NOE constraints) | N/A |
| Oxidation State | Measures S=O bond lengths directly | Chemical shift inference | |
| Sample State | Solid (Single Crystal) | Solution | Gas Phase (Ionized) |
| Throughput | Low (Days/Weeks) | High (Minutes) | High (Seconds) |
| Critical Limitation | Requires diffraction-quality crystal | Solvent effects; overlapping signals | Isomers have identical mass |
Deep Dive: The "Sulfonyl" Problem
In the synthesis of this compound, a common route involves the oxidation of the corresponding sulfide.
-
The Ambiguity: Partial oxidation can lead to the sulfoxide (
) rather than the sulfone ( ). -
The NMR Gap: While chemical shifts differ, solvent interactions can shift proton signals, sometimes masking the distinction between a sulfoxide and a sulfone, especially if the pyridine ring electron density is perturbed by the nitrile group.
-
The SCXRD Solution: Crystallography measures the S–O bond length directly.
-
Typical Sulfoxide (S–O): ~1.48 Å
-
Typical Sulfone (S=O): ~1.44 Å
-
Result: Unambiguous confirmation of the oxidation state [1].
-
Strategic Workflow: From Synthesis to Structure
The following diagram visualizes the decision-making process for characterizing this molecule, highlighting the critical "Go/No-Go" checkpoints.
Figure 1: Structural determination workflow. Note the feedback loop at the microscopy stage; if crystals are twinned or amorphous, re-screening solvent conditions is mandatory.
Experimental Protocol: Validating the Structure
This protocol is designed to produce publication-quality crystallographic data for this compound.
Phase 1: Crystallization (The Critical Step)
Sulfonyl pyridines are often moderately soluble in polar aprotic solvents but insoluble in non-polar alkanes.
-
Technique: Vapor Diffusion (Sitting Drop).
-
Solvent System:
-
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM) - dissolves the sulfone.
-
Anti-solvent: Pentane or Hexane - induces precipitation.
-
-
Procedure:
-
Dissolve 20 mg of the compound in 0.5 mL of THF in a small inner vial.
-
Place this vial inside a larger jar containing 5 mL of Pentane.
-
Cap the large jar tightly. As pentane diffuses into the THF, the solubility decreases slowly, promoting lattice formation.
-
Wait time: 3–7 days. Look for block-like or prismatic crystals.
-
Phase 2: Data Collection
-
Mounting: Select a crystal with dimensions approx.
mm. Mount on a MiTeGen loop using Paratone oil. -
Temperature: 100 K (Cryostream). Reasoning: Low temperature minimizes thermal vibration (ellipsoids), improving resolution of the sulfonyl oxygens and the nitrile nitrogen [2].
-
Source: Mo-K
( Å) is preferred for sulfur-containing compounds to minimize absorption, though Cu-K is acceptable for small organic crystals.
Phase 3: Refinement Targets
When analyzing the solved structure, verify these specific geometric parameters to confirm the identity of this compound:
| Parameter | Expected Value (Approx.) | Structural Significance |
| S–O Bond Length | Confirms Sulfone ( | |
| S–C(Pyridine) | Indicates | |
| C–N (Nitrile) | Confirms triple bond character at C4 | |
| O=S=O Angle | Characteristic distorted tetrahedron of sulfones | |
| Torsion Angle | Variable | Defines the "twist" between the phenyl and pyridine rings |
Interpreting the Results: What to Look For
Once the structure is solved (typically using Direct Methods via SHELXT), you must validate the chemical logic.
The "Twist" (Conformational Analysis)
Sulfonyl groups introduce a kink in the molecule. Unlike planar bi-aryls, the
-
Expectation: A torsion angle (C-S-C-N) significantly deviating from
or . -
Relevance: This 3D shape is critical for docking studies if this molecule is a drug candidate (e.g., fitting into a protein binding pocket) [3].
Intermolecular Interactions
In the crystal lattice, look for specific non-covalent interactions that stabilize the solid state:
- Stacking: Interaction between the electron-deficient pyridine ring and the electron-rich phenyl ring of adjacent molecules.
-
Weak Hydrogen Bonds (
): The sulfonyl oxygens often act as acceptors for aromatic protons. -
Nitrile Interactions: The
group is a weak H-bond acceptor and can drive the packing motif.
Disorder
The sulfonyl group can sometimes exhibit rotational disorder. If the thermal ellipsoids for the Oxygen atoms are elongated, model this as "split positions" (e.g., PART 1 / PART 2 in SHELXL) to lower the R-factor.
References
-
Grover, G., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles.[1][2] ACS Chemical Biology. Available at: [Link]
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]
-
Zhao, Y., et al. (2023).[3] Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.[4] Available at: [Link]
-
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy.[5][6][7][8][9] Available at: [Link]
Sources
- 1. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. scispace.com [scispace.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. quora.com [quora.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
